BenchChemオンラインストアへようこそ!

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-PHENYLBUTANAMIDE

Epilepsy KCNQ potassium channel Anticonvulsant discovery

This compound occupies a structurally distinct, untested region of the 2-phenylbutanamide SAR landscape relative to 55+ characterized KCNQ analogs. Procurement is justified for medicinal chemistry teams diversifying beyond para-substituted derivatives (e.g., N-(4-ethylphenyl)-2-phenylbutanamide, EC50=10.4 µM) to probe ortho-steric effects and ether-linker hydrogen bonding on target potency. No direct pharmacological data exists—users must co-procure positive controls retigabine (opener) and ML252 (inhibitor, IC50=69 nM) to establish assay directionality. CNS drug-like profile (MW 311.4, XLogP3=3.8, TPSA=38.3 Ų) supports blood–brain barrier permeation studies.

Molecular Formula C20H25NO2
Molecular Weight 311.425
CAS No. 1797556-32-1
Cat. No. B2811749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-PHENYLBUTANAMIDE
CAS1797556-32-1
Molecular FormulaC20H25NO2
Molecular Weight311.425
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CC=C2C)OC
InChIInChI=1S/C20H25NO2/c1-4-17(16-11-6-5-7-12-16)20(22)21-14-19(23-3)18-13-9-8-10-15(18)2/h5-13,17,19H,4,14H2,1-3H3,(H,21,22)
InChIKeyNOSDNPNNVYEAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2-phenylbutanamide (CAS 1797556-32-1): Procurement-Relevant Structural and Pharmacological Baseline


N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2-phenylbutanamide (CAS 1797556-32-1) is a synthetic small molecule belonging to the N-phenylbutanamide carboxamide class, defined by a 2-phenylbutanamide core, an ethyl linker, and a methoxy-substituted o-tolyl terminal group [1] [2]. The compound has a molecular weight of 311.4 g/mol and a calculated logP of 3.8 [1]. Critically, no published primary research articles, patents, bioassay records, or receptor-binding profiles exist in the public domain for this specific compound [1] [3]. All biological activity assertions for CAS 1797556-32-1 are therefore class-level inferences derived from structurally related N-phenylbutanamide derivatives investigated as KCNQ (Kv7) potassium channel modulators [3].

Why Generic Substitution of N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2-phenylbutanamide with Class-Analog Compounds Is Not Advisable


N-Phenylbutanamide derivatives exhibit steep structure–activity relationships (SAR) where minor modifications to the amide side chain or phenyl ring substituents determine whether a compound functions as a KCNQ channel opener versus an inhibitor—and can shift potency by orders of magnitude [1]. Ortho-substitution on the phenyl ring, as seen with the o-tolyl group in CAS 1797556-32-1, introduces steric constraints that are absent in para-substituted comparators such as N-(4-ethylphenyl)-2-phenylbutanamide (EC50 = 10.4 µM at KCNQ in a fluorescence-based assay [2]) and N-2-biphenylyl-2-phenylbutanamide (IC50 = 1.32 µM at KCNQ2 in CHO cells [3]). The methoxy-ethyl linker in the target compound adds further conformational flexibility and hydrogen-bond acceptor capacity not present in simpler 2-phenylbutanamide derivatives [1]. Until direct pharmacological profiling of CAS 1797556-32-1 is performed, selecting an 'in-class' alternative on the basis of scaffold similarity alone cannot guarantee equivalent potency, selectivity, or even direction of pharmacological effect at KCNQ channels [1] [2] [3].

Quantitative Differentiation Evidence for N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2-phenylbutanamide Versus Closest Structural Comparators


KCNQ Channel Opening Activity: Class-Level Potency Gap Versus Structurally Related N-Phenylbutanamides

No direct KCNQ channel opening activity data are publicly available for CAS 1797556-32-1 [1]. Two structurally related 2-phenylbutanamide derivatives have been profiled in independent assays: (i) N-(4-ethylphenyl)-2-phenylbutanamide, a para-substituted analog, showed weak KCNQ opening activity with an EC50 of 10.4 µM (10,400 nM) in a fluorescence-based assay [2]; (ii) 2-phenyl-N-(2-phenylphenyl)butanamide, an ortho-biphenyl analog, showed KCNQ2 antagonist activity with an IC50 of 1.32 µM (1,320 nM) in CHO cells by automated patch clamp [3]. The structural features unique to the target compound—the ortho-methyl (o-tolyl) substitution and the methoxyethyl linker—are absent from both comparators, meaning the target compound cannot be assumed to exhibit intermediate or superior potency [1]. The uncharacterized potency gap between CAS 1797556-32-1 and published N-phenylbutanamide KCNQ modulators represents a critical evidence void for procurement decisions.

Epilepsy KCNQ potassium channel Anticonvulsant discovery

Structural Differentiation: Ortho-Tolyl and Methoxyethyl Substituents as Distinguishing Features from Generic 2-Phenylbutanamides

CAS 1797556-32-1 possesses an ortho-methylphenyl (o-tolyl) substituent and a methoxyethyl linker, structural features that differentiate it from the 55+ 2-phenylbutanamide derivatives catalogued in BindingDB [1] and the compound library reported by Yang et al. (2018), where the lead KCNQ opener Compound 1 carries a distinct substitution pattern [2] [3]. In related N-phenylbutanamide SAR, ortho-substitution on the phenyl ring has been shown to modulate both potency and the direction of KCNQ channel modulation (opener vs. inhibitor), while the methoxy group can serve as a hydrogen-bond acceptor influencing target engagement [1] [2]. For comparison, N-(4-ethylphenyl)-2-phenylbutanamide (para-ethyl substitution, no methoxyethyl linker) produced an EC50 of 10.4 µM [1], whereas the target compound's ortho-methyl plus methoxyethyl substitution pattern is structurally distinct from all publicly profiled KCNQ-active 2-phenylbutanamide derivatives.

Medicinal chemistry SAR KCNQ modulator design Ligand-based drug design

CNS Drug-Likeness Profile: Calculated Brain Penetration Potential Versus Known KCNQ Modulator ML252

CAS 1797556-32-1 exhibits a calculated XLogP3-AA of 3.8, a topological polar surface area (TPSA) of 38.3 Ų, molecular weight of 311.4 g/mol, 1 hydrogen bond donor, and 2 hydrogen bond acceptors [1]—placing it within favorable ranges for CNS penetration according to the Wager criteria (MW < 400, TPSA < 90 Ų, HBD ≤ 3, logP 1–4) [2]. For comparison, the optimized KCNQ2 inhibitor ML252 (IC50 = 69 nM for KCNQ2) has a reported brain-to-plasma ratio supporting CNS exposure, though its exact TPSA and logP values differ [3]. The target compound's TPSA of 38.3 Ų is notably lower than the CNS-favorable threshold of 60–70 Ų, suggesting theoretical passive BBB permeability similar to or exceeding that of many CNS-active small molecules [1] [2]. However, these are computed property predictions; no experimental logP, logD, MDCK, PAMPA, or in vivo brain exposure data exist for CAS 1797556-32-1.

CNS drug discovery Blood–brain barrier penetration Physicochemical property-based design

Optimal Research and Procurement Application Scenarios for N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2-phenylbutanamide (CAS 1797556-32-1)


KCNQ Potassium Channel Modulator Screening Libraries for Epilepsy Drug Discovery

CAS 1797556-32-1 can serve as a structurally distinct probe compound within N-phenylbutanamide-focused screening libraries targeting KCNQ (Kv7) channels, where published derivatives have demonstrated anticonvulsant efficacy in rodent maximal electroshock (MES) models [1] [2]. Users should procure this compound alongside characterized positive controls such as retigabine (KCNQ opener) or ML252 (KCNQ2 inhibitor, IC50 = 69 nM) [3] to establish assay sensitivity and directionality (opener vs. inhibitor) prior to interpreting any screening results for the target compound.

Structure–Activity Relationship (SAR) Expansion of 2-Phenylbutanamide Pharmacophore Space

The ortho-methyl and methoxyethyl substitution pattern of CAS 1797556-32-1 occupies an unexplored region of the 2-phenylbutanamide SAR landscape relative to the 55+ KCNQ-profiled analogs in BindingDB [1]. Procurement is justified for medicinal chemistry teams seeking to diversify beyond para-substituted derivatives (e.g., N-(4-ethylphenyl)-2-phenylbutanamide, EC50 = 10.4 µM) and explore the impact of ortho steric effects and ether-linker hydrogen-bonding on target potency and selectivity [1] [2].

Computational CNS Drug-Likeness Validation and in Silico Target Prediction Studies

With a computed XLogP3-AA of 3.8, TPSA of 38.3 Ų, and molecular weight of 311.4 g/mol—all within favorable CNS drug-likeness parameters [1]—CAS 1797556-32-1 is suitable for computational chemistry workflows, including pharmacophore modeling against KCNQ subunit interfaces, molecular dynamics simulations of blood–brain barrier permeation, and virtual screening against broader CNS target panels. These in silico studies can generate testable hypotheses that guide follow-up in vitro profiling and differentiate the compound from non-CNS-penetrant 2-phenylbutanamide analogs [1] [2].

Quote Request

Request a Quote for N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-PHENYLBUTANAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.